molecular formula C15H15N5O3 B6752380 3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B6752380
M. Wt: 313.31 g/mol
InChI Key: RGLZJLZFNXBHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, which involves a single atom that is shared by two rings. The presence of the pyrazolo[1,5-a]pyridine moiety in its structure makes it a significant compound in medicinal chemistry and material science due to its potential biological activities and photophysical properties.

Preparation Methods

The synthesis of 3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrazole derivative with a pyridine carboxylic acid under specific conditions to form the pyrazolo[1,5-a]pyridine core. This intermediate is then subjected to further reactions to introduce the spiro linkage and the triazaspiro moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyridine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

When compared to other similar compounds, 3-Methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione stands out due to its unique spiro linkage and the presence of the pyrazolo[1,5-a]pyridine moiety. Similar compounds include:

Properties

IUPAC Name

3-methyl-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-18-13(22)15(17-14(18)23)5-7-19(9-15)12(21)10-8-16-20-6-3-2-4-11(10)20/h2-4,6,8H,5,7,9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLZJLZFNXBHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(C2)C(=O)C3=C4C=CC=CN4N=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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